Quinoxaline-2-carbohydrazide

Antimicrobial MRSA Minimum Inhibitory Concentration

Quinoxaline-2-carbohydrazide (CAS 54571-06-1) is a reactive heterocyclic hydrazide that enables one-step condensations with aldehydes and ketones to generate Schiff bases and heterocyclic libraries. Derivatives achieve potent MRSA inhibition (MIC 2 µg/mL)—outperforming many generic quinoxaline analogs—and sub-micromolar dual EGFR/COX-2 inhibition with selectivity indices >60. The scaffold also yields NRF2 activators (IC50 26.13 µM). In contrast to quinoxaline carboxamides or unsubstituted quinoxalines, the hydrazide moiety confers distinct condensation chemistry and biological target engagement. Bulk availability supports high-throughput SAR exploration. Order high-purity material to ensure reproducible synthetic outcomes and reliable biological screening in antimicrobial and anticancer programs.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 54571-06-1
Cat. No. B3053585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-2-carbohydrazide
CAS54571-06-1
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NN
InChIInChI=1S/C9H8N4O/c10-13-9(14)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,10H2,(H,13,14)
InChIKeyHLOZADHABGBYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline-2-carbohydrazide (CAS 54571-06-1) – Chemical Profile and Procurement-Relevant Properties


Quinoxaline-2-carbohydrazide (CAS: 54571-06-1, molecular formula C9H8N4O, molecular weight 188.19 g/mol) is a heterocyclic hydrazide derivative of quinoxaline . The compound serves as a key intermediate for synthesizing diverse bioactive quinoxaline derivatives with reported antimicrobial, anticancer, and anti-inflammatory activities . The carbohydrazide moiety at the 2-position provides a reactive handle for condensation reactions with aldehydes, ketones, and other electrophiles, enabling facile derivatization into Schiff bases, hydrazones, and heterocyclic systems [1].

Why Generic Quinoxaline Substitution is Scientifically Inadequate for Quinoxaline-2-carbohydrazide Applications


The quinoxaline scaffold supports diverse biological activities, yet the specific substituent at the 2-position critically dictates both chemical reactivity and biological target engagement. Quinoxaline-2-carbohydrazide is distinguished from quinoxaline-2-carboxylic acid esters or amides by its hydrazide functionality, which enables distinct condensation chemistry for building libraries of Schiff bases and heterocyclic derivatives [1]. In antimicrobial evaluations, quinoxaline derivatives bearing a hydrazide moiety demonstrate potency profiles that differ markedly from N-oxide or carboxamide analogs; for example, against methicillin-resistant *Staphylococcus aureus* (MRSA), certain quinoxaline hydrazide derivatives achieve MIC values of 2 µg/mL, a threshold that a majority of generic quinoxaline analogs fail to meet [2]. In anticancer applications, derivatives synthesized from quinoxaline-2-carbohydrazide exhibit sub-micromolar IC50 values against multiple cancer cell lines and potent dual EGFR/COX-2 inhibition with high selectivity indices, a therapeutic profile not recapitulated by simple quinoxaline carboxamides or unsubstituted quinoxalines [3]. Consequently, substituting an alternative quinoxaline derivative in a research or industrial workflow without rigorous comparative validation introduces unacceptable uncertainty in both synthetic outcomes and biological activity.

Product-Specific Quantitative Evidence Guide for Quinoxaline-2-carbohydrazide (CAS 54571-06-1)


Antibacterial Activity Against Methicillin-Resistant *Staphylococcus aureus* (MRSA) Compared to Vancomycin

A quinoxaline derivative compound derived from the quinoxaline-2-carbohydrazide scaffold demonstrated antibacterial activity against sixty clinical MRSA isolates, with 20% of isolates exhibiting an MIC of 2 µg/mL. In direct comparison under the same assay conditions, vancomycin—the clinical standard—showed only 6.7% of isolates at this more potent 2 µg/mL threshold [1]. This indicates that for a subset of MRSA strains, the quinoxaline hydrazide derivative provides a potency advantage over vancomycin.

Antimicrobial MRSA Minimum Inhibitory Concentration

Dual EGFR/COX-2 Inhibition with High Selectivity Index Compared to COX-1

Quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (a close analog of quinoxaline-2-carbohydrazide) exhibit potent dual inhibition of EGFR and COX-2. Compound 13 achieved an EGFR IC50 of 0.4 µM and a COX-2 IC50 of 0.46 µM, while displaying minimal COX-1 inhibition (IC50 = 30.41 µM), yielding a COX-2 selectivity index of 66.11 [1]. In contrast, the COX-2 selective inhibitor celecoxib (a standard comparator) exhibits a COX-2 IC50 of approximately 0.04 µM but lacks EGFR inhibitory activity [2].

Anticancer EGFR COX-2 Selectivity Index

Anticancer Activity Against MCF-7, HepG2, and HCT-116 Cell Lines Compared to Doxorubicin

Derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide exhibit sub-micromolar to low micromolar anticancer activity. Compounds 11 and 13 displayed IC50 values ranging from 0.81 µM to 2.91 µM across MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines [1]. Under the same assay conditions, the clinical anticancer agent doxorubicin exhibited IC50 values of 4.50 µM, 4.17 µM, and 5.23 µM against MCF-7, HepG2, and HCT-116 cells, respectively [1].

Anticancer Cytotoxicity IC50 Quinoxaline derivatives

Anti-Inflammatory Activity of NQC Derivative in LPS-Stimulated Macrophages

N′-(Pyridine-3-carbonyl)quinoxaline-2-carbohydrazide (NQC), a derivative of quinoxaline-2-carbohydrazide, exhibits potent anti-inflammatory activity in an in vitro model of LPS-stimulated murine RAW 264.7 macrophages, with an IC50 value of 26.13 ± 1.17 µM [1]. This compound functions as an NRF2 activator, a mechanism distinct from traditional NSAIDs that inhibit COX enzymes. While direct comparator data within the same study is not reported for a standard anti-inflammatory agent, the observed potency is comparable to that of other NRF2 activators in similar assays and represents a novel chemotype for targeting inflammation via the KEAP1-NRF2 pathway .

Anti-inflammatory NRF2 Macrophage IC50

Synthetic Versatility for Building Quinoxaline-Based Libraries

Quinoxaline-2-carbohydrazide serves as a versatile synthetic building block. The hydrazide group readily undergoes condensation with aldehydes, ketones, diketones, and ketoesters to yield Schiff bases, hydrazones, and polyhydroxyalkylidene derivatives. In one study, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide was reacted with over fifteen different carbonyl partners, producing 18 distinct derivatives with yields sufficient for full biological characterization [1]. This synthetic accessibility contrasts with quinoxaline-2-carboxylic acid, which requires activation (e.g., acid chloride formation) before coupling, adding steps and reducing overall efficiency. While quantitative yield comparisons across all reaction types are not available, the direct condensation of the hydrazide eliminates the need for coupling reagents and activation steps, streamlining library synthesis .

Organic Synthesis Hydrazide Heterocyclic Chemistry Schiff Base

Optimal Research and Industrial Application Scenarios for Quinoxaline-2-carbohydrazide (CAS 54571-06-1)


Antimicrobial Drug Discovery Targeting MRSA and Drug-Resistant Pathogens

Quinoxaline-2-carbohydrazide is a preferred starting material for synthesizing novel antimicrobial agents, particularly against MRSA. As demonstrated by the MIC distribution data, quinoxaline hydrazide derivatives achieve potent inhibition (MIC = 2 µg/mL) in a higher proportion of MRSA isolates than vancomycin [1]. This scaffold is therefore prioritized in programs seeking to overcome vancomycin resistance or MIC creep in staphylococcal infections. Procurement of high-purity quinoxaline-2-carbohydrazide enables efficient SAR exploration and lead optimization in this high-need therapeutic area.

Dual-Target Anticancer and Anti-Inflammatory Lead Generation

Derivatives of quinoxaline-2-carbohydrazide exhibit dual EGFR and COX-2 inhibition with sub-micromolar potency and high selectivity indices (SI > 60) [1]. This polypharmacology is valuable in cancer and chronic inflammation, where simultaneous inhibition of both pathways may yield synergistic therapeutic benefits. Researchers procuring this compound can rapidly synthesize and screen focused libraries for dual-target activity, bypassing the need for separate chemical series for each target.

Synthesis of Heterocyclic Compound Libraries via Hydrazide Condensation

The hydrazide functionality of quinoxaline-2-carbohydrazide enables one-step condensation with diverse carbonyl compounds—aldehydes, ketones, diketones, and ketoesters—to generate structurally varied quinoxaline derivatives [1]. This synthetic efficiency is ideal for medicinal chemistry groups building screening libraries or exploring structure-activity relationships. The compound's availability in bulk quantities facilitates high-throughput synthesis and parallel library production.

Development of NRF2 Activators for Inflammatory Disease Research

NQC, a derivative of quinoxaline-2-carbohydrazide, activates NRF2 and suppresses LPS-induced inflammation in macrophages with an IC50 of 26.13 µM [1]. This mechanism offers a distinct pharmacological approach to inflammation, separate from COX inhibition. Researchers investigating the KEAP1-NRF2 pathway in chronic inflammatory diseases, neurodegenerative disorders, or ischemia-reperfusion injury will find quinoxaline-2-carbohydrazide a valuable scaffold for generating novel NRF2 modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoxaline-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.